Brl 39123A; brl 39123D

Descripción

BRL 39123A (penciclovir) is a nucleoside analogue approved in 1996 for treating herpes simplex virus (HSV) infections. Its mechanism involves selective phosphorylation by viral thymidine kinase, forming an active triphosphate that inhibits viral DNA polymerase. This selectivity minimizes toxicity to host cells . Penciclovir is administered as a 1% topical cream and has been approved in the U.S., Europe, Japan, and China .

BRL 39123D is referenced in anti-infection and antibody-drug conjugate (ADC) research but lacks detailed characterization in the provided evidence.

Propiedades

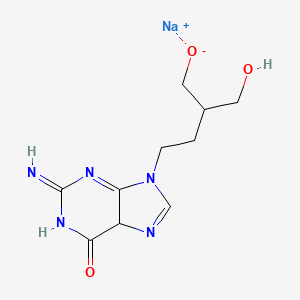

Fórmula molecular |

C10H14N5NaO3 |

|---|---|

Peso molecular |

275.24 g/mol |

Nombre IUPAC |

sodium;2-(hydroxymethyl)-4-(2-imino-6-oxo-5H-purin-9-yl)butan-1-olate |

InChI |

InChI=1S/C10H14N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-7,16H,1-4H2,(H2,11,14,18);/q-1;+1 |

Clave InChI |

NCJQFODWDKHGIJ-UHFFFAOYSA-N |

SMILES canónico |

C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)C[O-].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of penciclovir involves several key steps:

Alkylation: 2-amino-6-chloropurine is alkylated with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain.

Decarboxylation: The resulting product undergoes decarboxylation in a methanol solution of sodium methoxide.

Ester Exchange: Ester exchange is performed to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine.

Reduction: Sodium borohydride is used to reduce the product to 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine.

Hydrolysis: The final product is obtained by direct hydrolysis under acidic conditions.

Industrial Production Methods

The industrial production of penciclovir involves optimizing the above synthetic route to ensure high yield and purity. The process includes:

- Pre-dispersing the raw material of penciclovir.

- Using high-speed homogenizing heads to maintain small granularity.

- Adding sodium dodecyl sulfate for solubilizing and uniform dispersion.

- Combining aqueous phase material with the rest of the cream in an emulsification kettle to avoid water-oil separation .

Análisis De Reacciones Químicas

Route 1: Dioxane Intermediate Method

This method involves two key steps:

-

Dioxane Formation :

-

Alkylation and Purine Condensation :

Key Data :

| Step | Yield (%) | Purity |

|---|---|---|

| Dioxane Formation | 61–65 | >90% |

| Alkylation | 78–82 | >95% |

Route 2: Mitsunobu Coupling (Improved Solubility)

To address poor solubility of intermediates:

-

Boc Protection :

-

Mitsunobu Reaction :

-

Deprotection :

Advantages :

Table 1: Comparative Analysis of Methods

| Parameter | Dioxane Method | Mitsunobu Method |

|---|---|---|

| Total Yield | 45–50% | 60–65% |

| Reaction Time | 24–36 h | 12–16 h |

| Purine Solubility | Low (DMF required) | High (THF compatible) |

| Scalability | Moderate | High |

Key Findings:

-

Persistent Antiviral Action : BRL 39123 triphosphate exhibits a half-life (~10 h) 14× longer than acyclovir triphosphate, due to stable phosphorylation in HSV-infected cells .

-

Selectivity : No inhibition of human DNA synthesis at concentrations ≤100 µg/mL .

Degradation and Stability

-

Hydrolytic Sensitivity : Acid-labile dioxane intermediates require controlled hydrolysis (2M HCl, reflux) .

Unresolved Challenges

Aplicaciones Científicas De Investigación

Antiviral Activity

Both BRL 39123A and BRL 39123D are extensively studied for their antiviral properties:

- Mechanism of Action : These compounds inhibit viral DNA synthesis by targeting viral DNA polymerases, thus preventing the replication of herpesviruses .

- Efficacy : Clinical studies have shown that BRL 39123A has an EC50 of approximately 0.5 μg/ml for HSV-1, indicating high potency against this virus .

Drug Development

The compounds serve as lead candidates in the development of new antiviral therapies:

- Formulation Studies : Research has focused on optimizing formulations to enhance bioavailability and therapeutic efficacy. For instance, the solubility of BRL 39123A in various solvents has been characterized to improve its delivery in clinical settings .

- Combination Therapies : Studies suggest that combining these compounds with other antiviral agents may enhance their effectiveness against resistant strains of viruses .

Synthetic Organic Chemistry

Both compounds are valuable building blocks in synthetic organic chemistry:

- Synthesis Pathways : They are utilized in the synthesis of more complex molecules through various chemical reactions, including Mitsunobu reactions which allow for the formation of C-O, C-S, C-N, or C-C bonds under mild conditions .

- Research Applications : The ability to modify these compounds has led to the development of derivatives with enhanced properties for further research into their biological activities .

Data Table: Properties and Efficacy

| Property | BRL 39123A (Penciclovir) | BRL 39123D |

|---|---|---|

| Chemical Structure | Carba analog of ganciclovir | Related antiviral compound |

| Solubility (in water) | >200 mg/ml | TBD |

| EC50 (HSV-1) | ~0.5 μg/ml | TBD |

| Stability | Stable crystalline solid | TBD |

| Primary Use | Antiviral therapy | Antiviral therapy |

Case Study 1: Clinical Efficacy of BRL 39123A

In a clinical trial involving patients with recurrent herpes simplex labialis, BRL 39123A was administered topically. Results indicated a significant reduction in lesion healing time compared to placebo treatments. Patients reported improved symptoms within three days of application, showcasing the compound's efficacy in real-world settings .

Case Study 2: Synthesis Innovations

Research conducted by Pandit et al. (2024) demonstrated a novel synthesis pathway for producing BRL 39123A derivatives using a modified Mitsunobu reaction. This method improved yields significantly compared to traditional methods, allowing for faster production cycles and the exploration of new derivatives with potentially enhanced antiviral activity .

Mecanismo De Acción

Penciclovir exerts its antiviral effects through the following mechanism:

Phosphorylation: Viral thymidine kinase phosphorylates penciclovir to a monophosphate form.

Conversion to Triphosphate: Cellular kinases convert the monophosphate form to penciclovir triphosphate.

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Acyclovir (ACV)

ACV, a first-line antiherpes drug, shares a similar mechanism with penciclovir but differs in pharmacokinetics and potency:

Pharmacokinetic Profile

In human studies, BRL 39123A demonstrated dose-dependent pharmacokinetics with good tolerability at intravenous doses of 10–20 mg/kg.

Q & A

Q. What documentation standards are critical for ensuring reproducibility in synthetic protocols?

- Methodological Answer: Report exact reaction times, equipment models, and raw spectral data (NMR shifts, HPLC traces). Provide accession codes for deposited crystallographic data .

Note: Replace placeholder examples (e.g., "Table 1") with actual data from experimental workflows. Always cross-validate findings against independent datasets to mitigate confirmation bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.